Cas no 80736-41-0 (Castasterone)

Castasterone structure
Castasterone structure
商品名:Castasterone
CAS番号:80736-41-0
MF:C28H48O5
メガワット:464.677729606628
CID:725039
PubChem ID:133534

Castasterone 化学的及び物理的性質

名前と識別子

    • Ergostan-6-one,2,3,22,23-tetrahydroxy-, (2a,3a,5a,22R,23R,24S)-
    • Castasterone
    • (2α,3α,5α,22R,23R,24S)-2,3,22,23-Tetrahydroxyergostan-6-one (ACI)
    • BP 214
    • CS-0531073
    • 24-epi-Castasterone
    • 72050-71-6
    • PD196145
    • AKOS026751553
    • 7048D103-21E9-4C98-A801-746A4A089790
    • 24-Epicastasterone
    • (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
    • HY-N10455
    • MS-28562
    • 6-oxo-campestan-2alpha,3alpha,22R,23R-tetrol
    • (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
    • Ergostan-6-one, 2,3,22,23-tetrahydroxy-, (2alpha,3alpha,5alpha,22R,23R,24S)- (9CI)
    • LMST01030129
    • DTXSID7040992
    • (2alpha,3alpha,5alpha,22R,23R,24S)-2,3,22,23-tetrahydroxyergostan-6-one
    • CHEBI:23051
    • SCHEMBL991163
    • Ergostan-6-one, 2,3,22,23-tetrahydroxy-, (2alpha,3alpha,5alpha,22R,23R,24S)-
    • 9153A34D-DE1B-45AD-8CE2-D3A272C0695A
    • (2a,3a,5a,22R,23R,24S)-2,3,22,23-tetrahydroxyergostan-6-one
    • Q27109676
    • (22R,23R)-2alpha,3alpha,22,23-tetrahydroxy-5alpha-campestan-6-one
    • 80736-41-0
    • FT-0650559
    • FT-0664414
    • DTXSID80861030
    • 2,3,22,23-tetrahydroxyergostan-6-one
    • (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-((2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta(a)phenanthren-6-one
    • Castasterone, (2alpha,3alpha,5alpha,22R,23R)-isomer
    • DTXCID5020992
    • インチ: 1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1
    • InChIKey: VYUIKSFYFRVQLF-YLNAYWRASA-N
    • ほほえんだ: C[C@]12C[C@@H](O)[C@@H](O)C[C@@H]1C(=O)C[C@H]1[C@@H]3CC[C@H]([C@H](C)[C@@H](O)[C@H](O)[C@@H](C)C(C)C)[C@]3(CC[C@H]21)C

計算された属性

  • せいみつぶんしりょう: 464.35000
  • どういたいしつりょう: 464.35017463g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 13
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 598.7±50.0 °C at 760 mmHg
  • フラッシュポイント: 329.9±26.6 °C
  • PSA: 97.99000
  • LogP: 3.80600
  • じょうきあつ: 0.0±3.8 mmHg at 25°C

Castasterone セキュリティ情報

Castasterone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-504711-10 mg
Castasterone,
80736-41-0
10mg
¥146,660.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-504711-10mg
Castasterone,
80736-41-0
10mg
¥146660.00 2023-09-05
TRC
C226500-25mg
Castasterone
80736-41-0
25mg
$ 14683.00 2023-04-18
TRC
C226500-10mg
Castasterone
80736-41-0
10mg
$ 13323.00 2023-04-18

Castasterone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water
リファレンス
A new synthesis of castasterone and brassinolide from stigmasterol. A concise and stereoselective elaboration of the side chain from a C-22 aldehyde
Back, Thomas G.; et al, Canadian Journal of Chemistry, 1993, 71(2), 156-63

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Water
リファレンス
Improved synthesis of brassinolide
McMorris, Trevor C.; et al, Journal of the Chemical Society, 1996, (3), 295-302

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analogs
Tsubuki, Masayoshi; et al, Journal of the Chemical Society, 1992, (20), 2643-9

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: NADPH ,  Glycerol ,  2-Mercaptoethanol Solvents: Water ;  30 min, pH 7.4, 37 °C
リファレンス
Biosynthesis and metabolism of dolichosterone in Arabidopsis thaliana
Lee, Sang Cheul; et al, Bulletin of the Korean Chemical Society, 2010, 31(11), 3475-3478

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 Reagents: Cuprate(1-), dimethyl-, lithium Solvents: Diethyl ether
3.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
4.1 Reagents: Triethylamine Solvents: Dichloromethane
5.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
リファレンス
A concise stereoselective synthesis of castasterone
Honda, Toshio; et al, Journal of the Chemical Society, 1990, (8), 650-2

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Synthesis of brassinolide and its biosynthetic precursors using methyl 3-hydroxy-2-methylpropionate
Khripach, V. A.; et al, Russian Journal of Bioorganic Chemistry, 2009, 35(2), 240-249

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cuprous cyanide Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
2.1 Reagents: Acetic acid Solvents: Water
リファレンス
A new synthesis of castasterone and brassinolide from stigmasterol. A concise and stereoselective elaboration of the side chain from a C-22 aldehyde
Back, Thomas G.; et al, Canadian Journal of Chemistry, 1993, 71(2), 156-63

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analogs
Tsubuki, Masayoshi; et al, Journal of the Chemical Society, 1992, (20), 2643-9

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
リファレンス
A concise stereoselective synthesis of castasterone
Honda, Toshio; et al, Journal of the Chemical Society, 1990, (8), 650-2

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethyl acetate
2.1 Reagents: Potassium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An improved synthesis of plant growth regulating steroid brassinolide and its congeners
Kametani, Tetsuji; et al, Journal of Organic Chemistry, 1988, 53(9), 1982-91

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine
2.1 Reagents: Potassium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An improved synthesis of plant growth regulating steroid brassinolide and its congeners
Kametani, Tetsuji; et al, Journal of Organic Chemistry, 1988, 53(9), 1982-91

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An improved synthesis of plant growth regulating steroid brassinolide and its congeners
Kametani, Tetsuji; et al, Journal of Organic Chemistry, 1988, 53(9), 1982-91

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane
2.1 -
リファレンス
Stereoselective synthesis of plant-growth-regulating steroids: brassinolide, castasterone, and their 24,25-substituted analogs
Tsubuki, Masayoshi; et al, Journal of the Chemical Society, 1992, (20), 2643-9

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Water
リファレンス
Synthesis of castasterone and formal synthesis of brassinolide from stigmasterol via a selenosulfonation approach
Back, Thomas G.; et al, Journal of Organic Chemistry, 1991, 56(1), 454-7

Castasterone Raw materials

Castasterone Preparation Products

Castasterone 関連文献

Castasteroneに関する追加情報

Introduction to Castasterone (CAS No. 80736-41-0)

Castasterone, a naturally occurring steroid hormone, is a compound of significant interest in the field of pharmaceutical research and biotechnology. With the CAS number 80736-41-0, this molecule has garnered attention for its potential applications in various therapeutic areas. The primary focus of this article is to delve into the chemical properties, biological activities, and recent advancements in the research involving Castasterone.

The chemical structure of Castasterone is characterized by its steroid backbone, which is a common feature among many bioactive molecules. This particular compound belongs to the class of< b>steroid hormones, which are known for their diverse physiological effects on living organisms. The molecular formula of Castasterone is C₂₈H₄₂O₄, and it exhibits a molecular weight of approximately 454.65 g/mol. Its stereochemistry and functional groups contribute to its unique biological interactions, making it a subject of extensive study in medicinal chemistry.

One of the most compelling aspects of Castasterone is its role as an agonist for the< b>glucocorticoid receptor. This receptor is involved in regulating a wide range of metabolic processes, including glucose metabolism, immune response, and inflammation. By binding to this receptor, Castasterone can modulate these processes, leading to potential therapeutic benefits. Recent studies have highlighted its efficacy in treating inflammatory conditions and metabolic disorders.

In addition to its glucocorticoid receptor activity, Castasterone has also been investigated for its effects on other biological pathways. Research has shown that it can influence the expression of genes involved in cell proliferation and differentiation. This makes it a promising candidate for applications in regenerative medicine and tissue engineering. The compound's ability to modulate these processes without significant side effects is particularly noteworthy.

The synthesis and isolation of Castasterone have been subjects of considerable interest in the chemical community. The natural abundance of this compound is limited, necessitating efficient synthetic routes for large-scale production. Advances in synthetic methodologies have enabled researchers to produce< b>Castasterone with high purity and yield, facilitating further research and development.

Recent clinical trials have begun to explore the therapeutic potential of Castasterone in human health. These trials have focused on its application in treating autoimmune diseases and chronic inflammatory conditions. Preliminary results are promising, showing that Castasterone can significantly reduce inflammation and improve patient outcomes without the typical side effects associated with traditional corticosteroids.

The pharmacokinetic profile of Castasterone is another area of active research. Understanding how the body metabolizes and eliminates this compound is crucial for optimizing its therapeutic use. Studies have indicated that Castasterone has a relatively short half-life, necessitating careful dosing regimens to maintain effective levels in the bloodstream.

The future prospects for Castasterone are vast, with ongoing research exploring new applications in oncology, neurology, and other fields. The compound's unique properties make it a versatile tool for drug discovery and development. As our understanding of its mechanisms of action continues to grow, so too will its potential applications.

In conclusion, Castasterone (CAS No. 80736-41-0) is a remarkable compound with significant implications for pharmaceutical research and biotechnology. Its ability to modulate crucial biological pathways makes it a valuable candidate for treating a variety of diseases and disorders. With continued advancements in synthetic chemistry and clinical research, the therapeutic potential of< b>Castasterone is poised to expand significantly in the coming years.

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